molecular formula C14H14N2O2 B2661366 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one CAS No. 303985-88-8

3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one

Cat. No.: B2661366
CAS No.: 303985-88-8
M. Wt: 242.278
InChI Key: VHGUIMDRRDIHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. This compound features a unique structure with a 3,3-dimethylazetidin-2-one core attached to a phenyl ring substituted with an oxazole moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one typically involves the following steps:

    Formation of the Azetidinone Core: The azetidinone core can be synthesized through a cyclization reaction involving a suitable β-lactam precursor.

    Introduction of the Phenyl Ring: The phenyl ring is introduced via a nucleophilic substitution reaction, where a halogenated phenyl derivative reacts with the azetidinone core.

    Attachment of the Oxazole Moiety: The oxazole moiety is attached to the phenyl ring through a condensation reaction involving an appropriate oxazole precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidinones or phenyl derivatives.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety is known to interact with adenosine receptors, potentially modulating their activity . The azetidinone core may inhibit certain enzymes, leading to the desired biological effects .

Properties

IUPAC Name

3,3-dimethyl-1-[4-(1,2-oxazol-5-yl)phenyl]azetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-14(2)9-16(13(14)17)11-5-3-10(4-6-11)12-7-8-15-18-12/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHGUIMDRRDIHJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C3=CC=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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